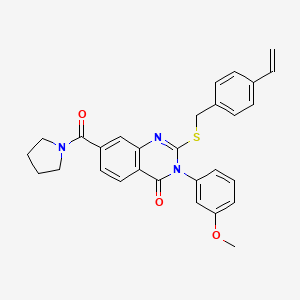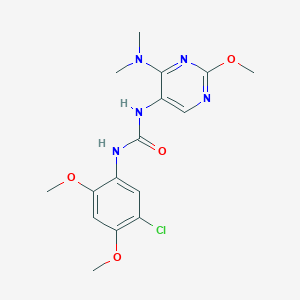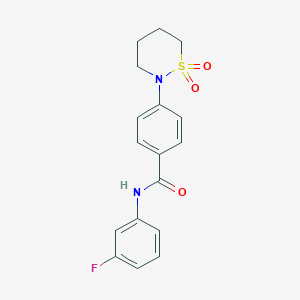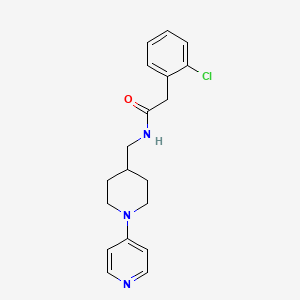
3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one, also known as 4-acetamidophenyl 2-chloro-5,5-dimethylcyclohex-2-en-1-one, is an organochlorine compound that is widely used in scientific research. It is a white crystalline solid that has a melting point of 170-171°C and a boiling point of 282-284°C. It is insoluble in water and soluble in organic solvents. It is a versatile intermediate that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis and as a catalyst in various chemical processes.
Scientific Research Applications
Synthesis of Heterocyclic Systems
- Reactions involving compounds similar to 3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one lead to the formation of various heterocyclic systems. For example, reactions with 3,4-diaminobenzophenone produce derivatives that, upon cyclization, yield compounds such as 8-benzoyl- and 7-benzoyl-3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-2-ones (Strakov et al., 1997).
Synthesis of Dimedone-Annelated Unusual Heterocycles
- The synthesis of unusual heterocyclic compounds is possible through reactions involving the compound. An example is the synthesis of 3-N-(4′-aryloxybut-2′-ynyl) N-methyl amino-5,5-dimethyl cyclohex-2-enones, which lead to various heterocyclic compounds (Majumdar & Samanta, 2001).
Enamine Chemistry and Aromatic Substitution
- The compound is also utilized in enamine chemistry, where reactions with αβ-unsaturated acid chlorides yield various substituted cyclohexenones. This indicates its role in facilitating aromatic substitution reactions (Hickmott & Sheppard, 1972).
Antimicrobial Properties
- Derivatives of the compound have been synthesized and tested for their antibacterial and antifungal properties. This demonstrates its potential in developing antimicrobial agents (Baranovskyi et al., 2018).
Crystallography and Molecular Structure Analysis
- The compound's derivatives have been analyzed through crystallography and molecular structure techniques, providing insights into the molecular interactions and stability, crucial in material science and drug design (Kant et al., 2014).
Synthesis of Anticonvulsant Enaminones
- The compound's framework is also seen in the synthesis of certain anticonvulsant enaminones, highlighting its relevance in pharmacological research for developing new drugs (Kubicki et al., 2000).
Molecular Spectroscopy and Electronic Structure Analysis
- The compound and its derivatives have been subjects of molecular spectroscopy studies, aiding in understanding the electronic structure and properties like hyperpolarizability, which are valuable in the field of materials science and electronic applications (Raju et al., 2015).
properties
IUPAC Name |
3-(4-acetylanilino)-2-chloro-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-10(19)11-4-6-12(7-5-11)18-13-8-16(2,3)9-14(20)15(13)17/h4-7,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLWWZUUOCXQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)CC(C2)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate](/img/structure/B2544527.png)
![2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone](/img/structure/B2544529.png)
![2-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2544531.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2544533.png)

![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2544537.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2544538.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2544542.png)


![N-(benzo[d]thiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2544546.png)
